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Compound of Interest

Compound Name: 2-Methyl-4-heptanol

Cat. No.: B013450 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

chemical compound 2-Methyl-4-heptanol (CAS No: 21570-35-4). The document details

experimental and predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in a clear and structured

format to support research and development activities.

Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for 2-Methyl-4-heptanol. This

data is crucial for structural elucidation, quality control, and various analytical applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data (Predicted)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~3.6 m 1H H-4

~1.7 m 1H H-2

~1.4 m 2H H-5

~1.3 m 2H H-3

~1.2 m 2H H-6

~0.9 t 3H H-7

~0.9 d 6H H-1, H-1'

Note: Experimental ¹H NMR spectrum available as an image on SpectraBase. Chemical shifts

and multiplicities are estimated from this visual data. Predicted data provides a theoretical

reference.

¹³C NMR Data (Predicted)

Chemical Shift (ppm) Assignment

~72 C-4

~49 C-3

~40 C-5

~25 C-2

~23 C-1, C-1'

~19 C-6

~14 C-7

Note: As of the last search, a publicly available, quantitative experimental ¹³C NMR spectrum

for 2-Methyl-4-heptanol was not found. The data presented is based on prediction and should

be used as a reference.
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Infrared (IR) Spectroscopy
The following data was obtained from the gas-phase IR spectrum available in the NIST

Chemistry WebBook.[1]

Wavenumber (cm⁻¹) Description of Vibration

~3350 (broad) O-H stretch (alcohol)

2959 C-H stretch (alkane)

2931 C-H stretch (alkane)

2873 C-H stretch (alkane)

1468 C-H bend (alkane)

1384 C-H bend (alkane)

1369 C-H bend (alkane)

1118 C-O stretch (secondary alcohol)

Mass Spectrometry (MS)
The following data corresponds to the electron ionization (EI) mass spectrum from the NIST

Chemistry WebBook.[2]
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m/z Relative Intensity (%) Proposed Fragment

43 100 [C₃H₇]⁺

55 95 [C₄H₇]⁺

73 85 [M - C₄H₉]⁺

57 80 [C₄H₉]⁺

41 75 [C₃H₅]⁺

85 60 [M - C₃H₇]⁺

69 55 [C₅H₉]⁺

112 10 [M - H₂O]⁺

130 <5 [M]⁺ (Molecular Ion)

Experimental Protocols
The following sections describe generalized experimental protocols for obtaining the

spectroscopic data presented above. These are intended as a guide and may be adapted

based on the specific instrumentation and sample characteristics.

NMR Spectroscopy
A sample of 2-Methyl-4-heptanol (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR)

is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), to a volume of

approximately 0.6-0.7 mL in a standard 5 mm NMR tube. A small amount of tetramethylsilane

(TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The

tube is then placed in the NMR spectrometer. For ¹H NMR, a sufficient number of scans are

acquired to obtain a good signal-to-noise ratio, typically within a few minutes. For ¹³C NMR, a

longer acquisition time (20-60 minutes or more) is generally required due to the lower natural

abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
For a liquid sample such as 2-Methyl-4-heptanol, a thin-film method is commonly employed. A

drop of the neat liquid is placed on the surface of a salt plate (e.g., NaCl or KBr). A second salt
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plate is carefully placed on top to create a thin, uniform film of the liquid between the plates.

The "sandwich" is then mounted in the sample holder of the FT-IR spectrometer. A background

spectrum of the empty salt plates is recorded first and automatically subtracted from the

sample spectrum. The spectrum is typically recorded from 4000 to 400 cm⁻¹. Alternatively, an

Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid

directly onto the ATR crystal.

Mass Spectrometry (MS)
The mass spectrum is typically obtained using a Gas Chromatograph-Mass Spectrometer (GC-

MS) with an Electron Ionization (EI) source. A dilute solution of 2-Methyl-4-heptanol in a

volatile solvent (e.g., dichloromethane or hexane) is injected into the GC. The compound is

volatilized and separated from the solvent and any impurities on a capillary column. As 2-
Methyl-4-heptanol elutes from the column, it enters the ion source of the mass spectrometer.

In the EI source, the gaseous molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions

are then separated by their mass-to-charge ratio (m/z) by the mass analyzer and detected.

Visualizations
The following diagrams illustrate key workflows and relationships in the spectroscopic analysis

of 2-Methyl-4-heptanol.
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Spectroscopic Analysis Workflow for 2-Methyl-4-heptanol
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Caption: Workflow for the spectroscopic analysis of 2-Methyl-4-heptanol.
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Key EI-MS Fragmentation Pathways for 2-Methyl-4-heptanol

Major Fragments

[C₈H₁₈O]⁺˙
m/z = 130

[C₄H₉]⁺
m/z = 57

- •C₄H₉O

[C₅H₁₁O]⁺
m/z = 87

- •C₃H₇

[C₄H₇]⁺
m/z = 55

- H₂

[C₆H₁₃]⁺
m/z = 85

- H₂O

[C₃H₇]⁺
m/z = 43

- C₂H₄

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 4-Heptanol, 2-methyl- [webbook.nist.gov]

2. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

To cite this document: BenchChem. [Spectroscopic Profile of 2-Methyl-4-heptanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b013450#spectroscopic-data-for-2-methyl-4-heptanol-
nmr-ir-ms]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b013450?utm_src=pdf-body-img
https://www.benchchem.com/product/b013450?utm_src=pdf-custom-synthesis
https://webbook.nist.gov/cgi/cbook.cgi?ID=C21570354&Mask=80
https://sdbs.db.aist.go.jp/CompoundView.aspx?sdbsno=
https://www.benchchem.com/product/b013450#spectroscopic-data-for-2-methyl-4-heptanol-nmr-ir-ms
https://www.benchchem.com/product/b013450#spectroscopic-data-for-2-methyl-4-heptanol-nmr-ir-ms
https://www.benchchem.com/product/b013450#spectroscopic-data-for-2-methyl-4-heptanol-nmr-ir-ms
https://www.benchchem.com/product/b013450#spectroscopic-data-for-2-methyl-4-heptanol-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013450?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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